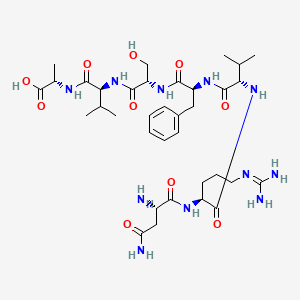
L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- is a peptide composed of multiple amino acids. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities. This particular peptide sequence includes amino acids such as L-Alanine, L-Asparagine, L-Arginine, L-Valine, L-Phenylalanine, and L-Serine, each contributing unique properties to the overall structure and function of the peptide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated synthesizers that follow similar principles as SPPS. These machines can handle large volumes and multiple sequences simultaneously, ensuring high efficiency and purity.
化学反応の分析
Types of Reactions
Peptides like L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like L-Phenylalanine and L-Arginine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Carbodiimides for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Phenylalanine can lead to the formation of phenylpyruvic acid.
科学的研究の応用
Chemistry
Peptides like this one are used in the study of protein structure and function. They serve as models for understanding protein folding and interactions.
Biology
In biological research, such peptides can be used to study cell signaling pathways, enzyme-substrate interactions, and receptor binding.
Medicine
Peptides are explored for their therapeutic potential, including as drugs for treating diseases like cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.
作用機序
The mechanism of action of peptides like L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- involves their interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The peptide can modulate the activity of these targets by binding to them, either activating or inhibiting their function. The pathways involved depend on the specific biological context and the nature of the peptide.
類似化合物との比較
Similar Compounds
L-Arginyl-L-alanine: Another peptide with similar amino acid composition.
Aprotinin: A polypeptide with a different sequence but similar inhibitory functions.
Uniqueness
L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- is unique due to its specific sequence and the combination of amino acids it contains. This sequence determines its specific biological activity and interactions, distinguishing it from other peptides.
特性
CAS番号 |
842950-26-9 |
|---|---|
分子式 |
C35H57N11O10 |
分子量 |
791.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C35H57N11O10/c1-17(2)26(32(53)41-19(5)34(55)56)46-31(52)24(16-47)44-30(51)23(14-20-10-7-6-8-11-20)43-33(54)27(18(3)4)45-29(50)22(12-9-13-40-35(38)39)42-28(49)21(36)15-25(37)48/h6-8,10-11,17-19,21-24,26-27,47H,9,12-16,36H2,1-5H3,(H2,37,48)(H,41,53)(H,42,49)(H,43,54)(H,44,51)(H,45,50)(H,46,52)(H,55,56)(H4,38,39,40)/t19-,21-,22-,23-,24-,26-,27-/m0/s1 |
InChIキー |
OIRQIWBRUQYIMZ-FRXWOFFRSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)
![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
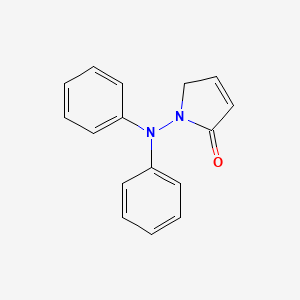
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
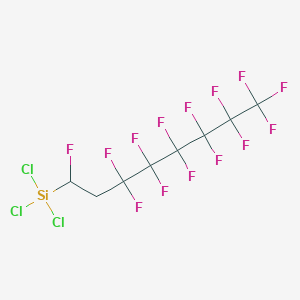
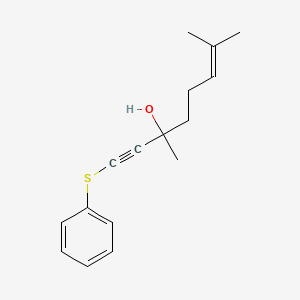
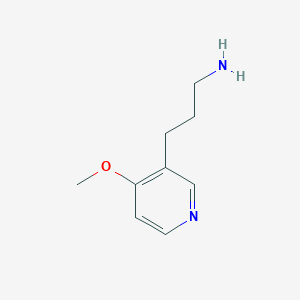

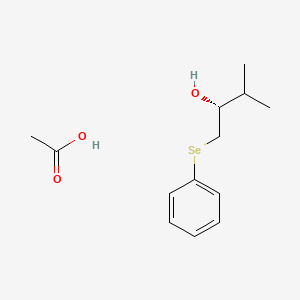
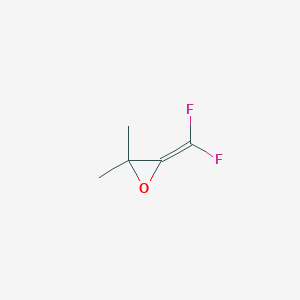
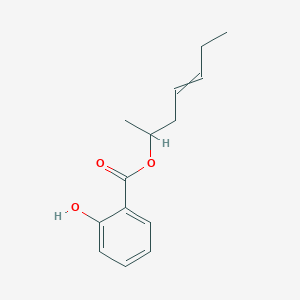
![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)

![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)
